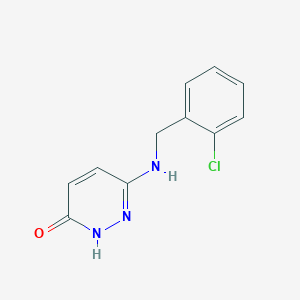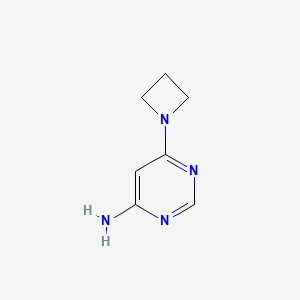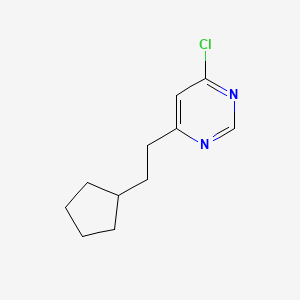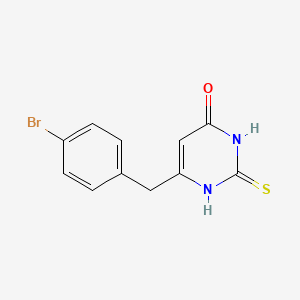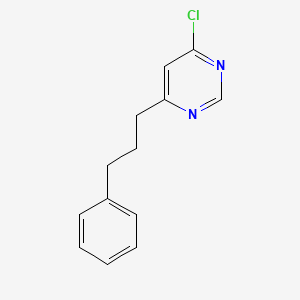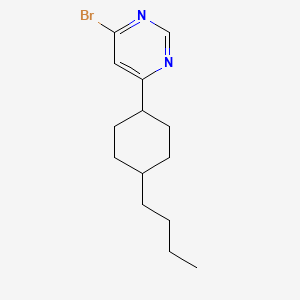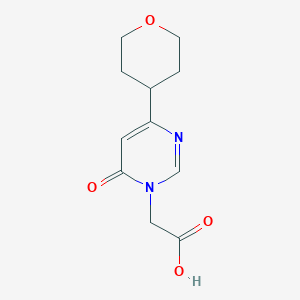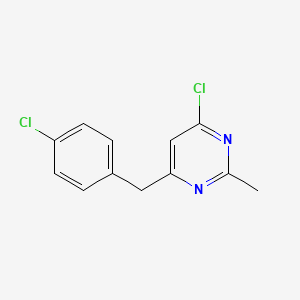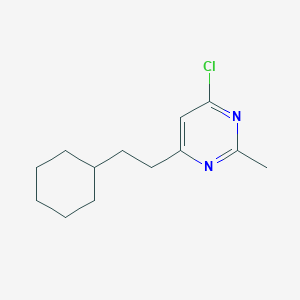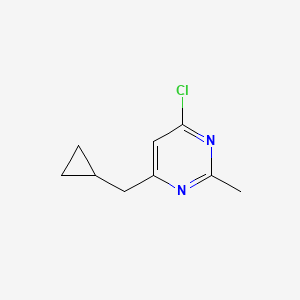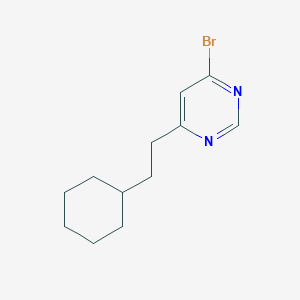
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Übersicht
Beschreibung
“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions and is a versatile intermediate with a variety of applications .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . It has a molecular weight of 105.14 g/mol .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Physical and Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . It has a density of 1.05 and a vapor pressure of <0.1 hPa (20 °C) . It is completely miscible with water .
Wissenschaftliche Forschungsanwendungen
Antifungal Effects
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine and its derivatives show potential as antifungal agents. Research demonstrates the effectiveness of similar compounds against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Amplification of Phleomycin
Studies have explored derivatives of this compound in enhancing the effects of phleomycin, a chemotherapeutic agent. These studies focus on the synthesis of bipyrimidines and their interaction with phleomycin (Kowalewski et al., 1981).
Construction of Pyrimido[4,5-d]pyrimidones
Innovative methods for synthesizing pyrimido[4,5-d]pyrimidones involve the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These syntheses lead to various derivatives, expanding the scope of pyrimidine applications in pharmaceuticals (Hamama et al., 2012).
Insecticidal and Antibacterial Potential
Derivatives of this compound exhibit potential as insecticidal and antibacterial agents. Studies have shown the effectiveness of these compounds against specific insects and microorganisms, highlighting their potential in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Crystal Structure Studies
Crystallographic studies of compounds structurally related to this compound help in understanding molecular interactions and structural properties, which are crucial in drug design and material science (Jeon et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15(2)9-7-10(16-6-5-12)14-11(13-9)8-3-4-8/h7-8H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFYHSKVNCBHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C2CC2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


